Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883537
InChI: InChI=1S/C21H18O7/c1-27-13-5-3-4-11-14(13)20(25)16-15(18(11)23)19(24)12-8-9(21(26)28-2)6-7-10(12)17(16)22/h3-5,9,22,24H,6-8H2,1-2H3
SMILES:
Molecular Formula: C21H18O7
Molecular Weight: 382.4 g/mol

Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate

CAS No.:

Cat. No.: VC15883537

Molecular Formula: C21H18O7

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate -

Specification

Molecular Formula C21H18O7
Molecular Weight 382.4 g/mol
IUPAC Name methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate
Standard InChI InChI=1S/C21H18O7/c1-27-13-5-3-4-11-14(13)20(25)16-15(18(11)23)19(24)12-8-9(21(26)28-2)6-7-10(12)17(16)22/h3-5,9,22,24H,6-8H2,1-2H3
Standard InChI Key RRNASJBPKVBMQF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)C(=O)OC)C(=C3C2=O)O)O

Introduction

Methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate is a complex organic compound characterized by its tetracene backbone and multiple functional groups, including hydroxyl, methoxy, and dioxo functionalities. This compound is identified by the CAS number 71809-95-5 and has a molecular formula of C21H18O7 with a molecular weight of 382.4 g/mol .

Synthesis and Preparation

The synthesis of methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate typically involves multi-step organic reactions. The process starts with the preparation of the tetracene backbone followed by the introduction of various functional groups. Each reaction requires careful control of conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Potential Applications

This compound falls under the category of organic compounds with potential pharmaceutical applications due to its structural features that may interact with biological systems. The multiple functional groups allow it to engage in various biochemical interactions that can modulate biological processes, making it a candidate for further investigation in pharmacological studies.

Mechanism of Action

The mechanism of action for methyl 5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-2-carboxylate involves interactions with biological molecules such as enzymes or receptors. The compound's ability to bind selectively to certain targets may lead to changes in enzymatic activity or signal transduction pathways.

Research Findings and Future Directions

While specific physical properties such as density and boiling point are not readily available for this compound, it is known that compounds with similar structures often exhibit significant stability under standard laboratory conditions. Further research is needed to fully explore its potential applications and to understand its behavior in different chemical environments.

Research Directions Table

Research AreaPotential Applications
PharmacologyInvestigating interactions with biological systems for potential therapeutic effects.
Organic ChemistryExploring chemical reactions and modifications to enhance properties for specific applications.
BiochemistryStudying biochemical interactions and potential impacts on metabolic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator